
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione is an organic compound with the molecular formula C7H7Cl3O2 It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a trichloroethylidene group
準備方法
Synthetic Routes and Reaction Conditions
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione can be synthesized through the reaction of 2,4-pentanedione with trichloroacetaldehyde in the presence of a base. The reaction typically involves the following steps:
Mixing: 2,4-pentanedione and trichloroacetaldehyde are mixed in a suitable solvent, such as ethanol.
Addition of Base: A base, such as sodium hydroxide, is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature to promote the formation of the desired product.
Isolation: The product is isolated through filtration or extraction and purified using techniques like recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethylidene group to a less chlorinated or dechlorinated form.
Substitution: The trichloroethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Dechlorinated derivatives.
Substitution: Compounds with new functional groups replacing the trichloroethylidene group.
科学的研究の応用
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,2,2-Trichloroethylidene)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
類似化合物との比較
Similar Compounds
2,4-Pentanedione: The parent compound, lacking the trichloroethylidene group.
3-Benzylidene-2,4-pentanedione: A similar compound with a benzylidene group instead of trichloroethylidene.
3-Chloro-2,4-pentanedione: A related compound with a single chlorine atom.
Uniqueness
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione is unique due to the presence of the trichloroethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
特性
CAS番号 |
105261-28-7 |
|---|---|
分子式 |
C7H7Cl3O2 |
分子量 |
229.5 g/mol |
IUPAC名 |
3-(2,2,2-trichloroethylidene)pentane-2,4-dione |
InChI |
InChI=1S/C7H7Cl3O2/c1-4(11)6(5(2)12)3-7(8,9)10/h3H,1-2H3 |
InChIキー |
PFCKYUKPXJGARH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=CC(Cl)(Cl)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


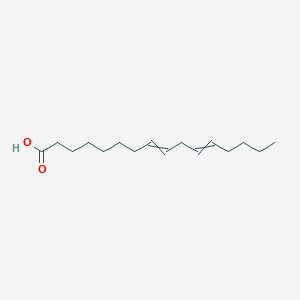
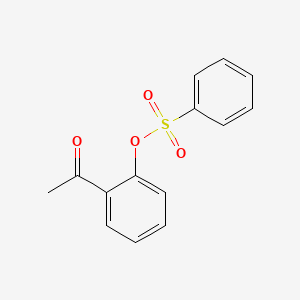
![2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)](/img/structure/B14317940.png)
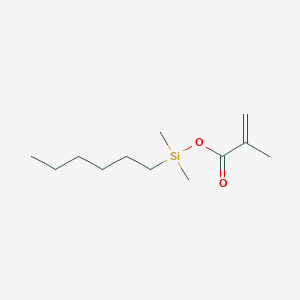
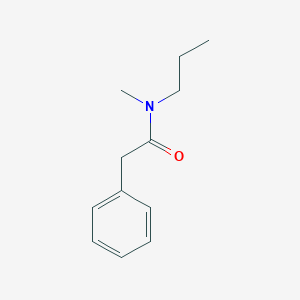
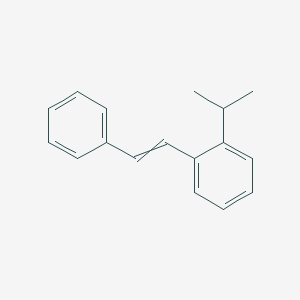
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
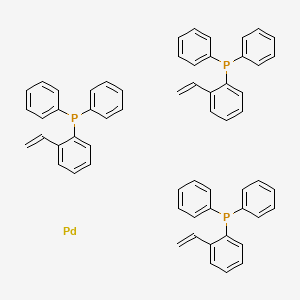
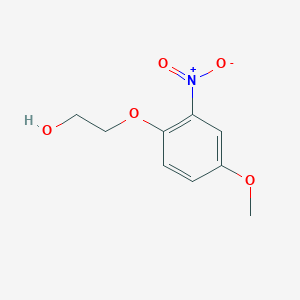
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
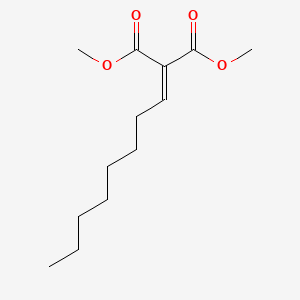
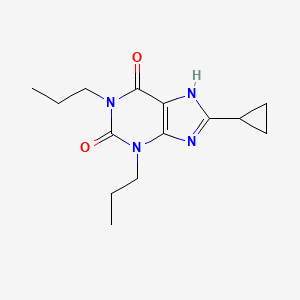
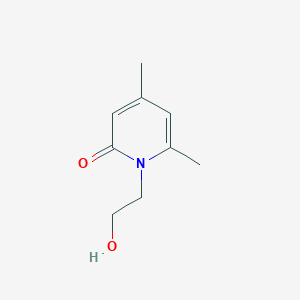
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
